Methyl D-galactofuranoside

CAS No.:

Cat. No.: VC16685619

Molecular Formula: C7H14O6

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O6 |

|---|---|

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | (2S,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |

| Standard InChI | InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1 |

| Standard InChI Key | ZSQBOIUCEISYSW-QTSLKERKSA-N |

| Isomeric SMILES | COC1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O |

| Canonical SMILES | COC1C(C(C(O1)C(CO)O)O)O |

Introduction

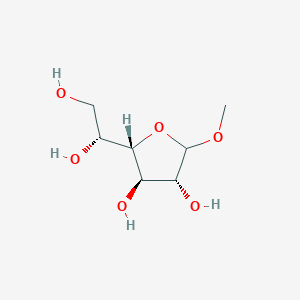

Chemical Structure and Stereochemistry

The molecular structure of methyl D-galactofuranoside is defined by its furanose ring system (C7H14O6, molecular weight 194.18 g/mol) . Key stereochemical features include:

-

Anomeric configuration: The methoxy group occupies the β-position in the furanose ring, as indicated by the stereodescriptors in its IUPAC name.

-

Hydroxyl group orientation: The 3R and 4R configurations create a cis-diol motif, which is critical for metal chelation and glycosidase enzyme interactions.

The InChIKey (ZSQBOIUCEISYSW-QTSLKERKSA-N) and SMILES string (OC@H[C@@H]1OC(C@@HO)OC) provide precise representations of its stereochemistry . These identifiers are essential for computational studies predicting its binding affinities or metabolic pathways.

Physical and Chemical Properties

Methyl D-galactofuranoside exhibits the following characteristics :

| Property | Value/Description |

|---|---|

| Molecular Formula | C7H14O6 |

| Molecular Weight | 194.18 g/mol |

| Appearance | Colourless syrup |

| Solubility | DMSO, H2O, MeOH |

| Storage Conditions | 0–8°C, sealed container |

| Purity | ≥97% (1H-NMR verified) |

The compound’s high solubility in polar solvents aligns with its role in aqueous biochemical assays. Its syrup-like consistency suggests strong intermolecular hydrogen bonding, which may influence crystallization attempts.

Biological Significance and Applications

Glycobiology Research

Methyl D-galactofuranoside is a key substrate for studying galactofuranosyltransferases, enzymes responsible for incorporating galactofuranose into bacterial cell walls (e.g., Mycobacterium tuberculosis) . Inhibiting these enzymes could disrupt pathogen viability, though direct evidence for this compound’s efficacy remains unexplored.

Research Findings and Recent Advances

Computational Modeling

Density functional theory (DFT) studies on methyl β-D-galactopyranoside esters reveal enhanced thermodynamic stability compared to the parent molecule (ΔG < −1200 kcal/mol) . Molecular docking simulations further indicate strong binding to SARS-CoV-2 main protease (binding affinity: −8.2 kcal/mol), mediated by interactions with Cys145 and His41 residues . These findings highlight the broader applicability of methyl galactosides in antiviral drug design, though furanoside-specific data are needed.

Pharmacokinetic Profiling

In silico ADMET predictions for methyl galactoside derivatives show favorable drug-likeness, with low hepatotoxicity and high gastrointestinal absorption . The furanose ring’s smaller size may further improve blood-brain barrier permeability, positioning methyl D-galactofuranoside as a candidate for central nervous system-targeted therapies.

Future Perspectives and Research Directions

-

Synthetic Optimization: Developing enantioselective routes to improve yield and purity.

-

Biological Screening: Evaluating antimicrobial/antiviral activity through in vitro assays.

-

Formulation Studies: Enhancing stability via lyophilization or nanoencapsulation.

-

Structural Analogs: Designing esters or glycosides to modulate bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume